N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride
Description
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride (CAS: 1182800-77-6) is a bicyclic amine derivative characterized by two cyclopropylamino groups linked via an ethyl chain, with a methyl substituent on one nitrogen atom. Its molecular formula is C₉H₁₈N₂·2HCl, and the molecular weight of the free base is 154.25 g/mol . The dihydrochloride salt form enhances its water solubility, making it suitable for applications requiring polar solvents. This compound is listed as a building block in synthetic chemistry catalogs, though its specific applications (e.g., pharmaceuticals, agrochemicals) remain undisclosed in available literature .
Properties
IUPAC Name |
N,N'-dicyclopropyl-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(9-4-5-9)7-6-10-8-2-3-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTALJJESBWWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1CC1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₄Cl₂N₂
- CAS Number : 1803562-59-5
This compound features a cyclopropyl group, which is known to influence the biological activity through its unique steric and electronic properties.
Research indicates that this compound acts primarily as a selective agonist for serotonin 2C (5-HT2C) receptors. The functional selectivity at this receptor is crucial for its potential antipsychotic effects. The compound exhibits a preference for Gq signaling pathways over β-arrestin recruitment, which is significant in the context of drug efficacy and side-effect profiles .
Pharmacological Effects
- Antipsychotic Activity : In preclinical models, this compound demonstrated significant antipsychotic-like effects. For instance, in amphetamine-induced hyperactivity models, it showed notable efficacy, suggesting its potential utility in treating psychotic disorders .
- Selectivity Profile : The compound has been characterized by its selectivity towards the 5-HT2C receptor compared to other serotonin receptors, such as 5-HT2A and 5-HT2B. This selectivity is essential for minimizing adverse effects commonly associated with non-selective serotonin receptor agonists .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the pharmacodynamics of this compound.
Study 1: Functional Selectivity at 5-HT2C Receptors
A study published in Journal of Medicinal Chemistry synthesized a series of N-substituted (2-phenylcyclopropyl)methylamines, revealing that compounds with similar structures exhibited varying degrees of functional selectivity at the 5-HT2C receptor. The most selective compounds showed EC50 values in the low nanomolar range (23 nM), indicating strong receptor affinity .
Study 2: Behavioral Pharmacology
In behavioral pharmacology assessments, compounds with cyclopropyl moieties were shown to reduce hyperactivity in rodent models. This finding supports the hypothesis that this compound may offer therapeutic benefits in managing symptoms of disorders like schizophrenia .
Table 1: Summary of Biological Activity Data
| Compound Name | EC50 (nM) | Receptor Target | Selectivity Profile |
|---|---|---|---|
| N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine | 23 | 5-HT2C | Highly selective over 5-HT2A |
| Related Cyclopropyl Compound A | 24 | 5-HT2C | Selective over 5-HT2B |
| Related Cyclopropyl Compound B | 50 | Non-selective | Low selectivity |
Table 2: Comparative Analysis of Cyclopropyl Compounds
| Property | N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 189.12 g/mol | 205.15 g/mol | 198.13 g/mol |
| Antipsychotic Efficacy | Significant | Moderate | Minimal |
| Selectivity | High | Moderate | Low |
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the compound's role in the modulation of neurotransmitter systems, particularly in relation to conditions such as anxiety and depression. Its structural similarity to known psychoactive agents suggests potential efficacy as a novel antidepressant or anxiolytic agent.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclopropylamine compounds exhibit selective serotonin reuptake inhibition, which could be beneficial in treating major depressive disorder (MDD) .
Cancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary data indicate that it may inhibit specific pathways involved in tumor growth.
- Data Table: Anticancer Activity
| Compound | Target Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride | PI3K/Akt | 10.5 | |
| Risdiplam | SMN2 splicing | 12.0 |
Splicing Modulators
The compound has shown promise as a splicing modulator, particularly in the context of spinal muscular atrophy (SMA). Its ability to influence RNA splicing mechanisms could lead to therapeutic developments for genetic disorders.
Chemical Reactions Analysis
Key Reaction Pathways
2.1. Nucleophilic Substitution and Alkylation
The secondary amine groups in the compound can act as nucleophiles. For example:
-
Reaction with alkyl halides : In dichloromethane (DCM) or 1,4-dioxane, the amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) to form quaternary ammonium salts .
-
Reductive amination : The amine reacts with aldehydes/ketones (e.g., benzaldehyde) using sodium triacetoxyborohydride (STAB) to form tertiary amines (e.g., Preparation 21 in ).
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | STAB, DCM, 0–20°C, 12–24h | 60–80% | |
| Alkylation | Alkyl halide, DCM, triethylamine, RT | 50–70% |
2.2. Acid/Base Reactions
The dihydrochloride salt undergoes deprotonation under basic conditions:
-
Deprotonation : Treatment with aqueous NaOH or NaHCO₃ converts the salt to the free base, enhancing nucleophilicity for further reactions .
-
Reprotonation : The free base reacts with HCl in dioxane or ethanol to regenerate the hydrochloride salt .
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Deprotonation | 1M NaOH, RT, 1h | Free base formation | |
| Salt formation | HCl/dioxane, 20°C, 15h | Dihydrochloride recovery |
2.3. Coupling Reactions
The amine participates in peptide-like couplings with carboxylic acids or activated esters:
-
Amide bond formation : Using coupling agents like HBTU or EDCI with DIEA in DCM or DMF yields amide derivatives (e.g., Example 37 in ).
| Reagents | Conditions | Application | Reference |
|---|---|---|---|
| HBTU/DIEA | DCM, RT, 2h | Amide synthesis |
2.4. Cyclopropane Ring-Opening
The strained cyclopropane rings may undergo selective cleavage under catalytic conditions:
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Rhodium-catalyzed C–C activation : In the presence of Rh(I) and CO, cyclopropanes undergo directed C–C bond cleavage to form metallacycles (e.g., ).
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Rh(I)/CO | 1,4-dioxane, 100°C, 12h | Rhodacyclopentanone |
Stability and Functionalization
Comparison with Similar Compounds
Cyclopropylamine Derivatives
The target compound’s defining feature is its dual cyclopropylamino groups, which introduce significant ring strain compared to non-cyclic or less strained analogues. For example:
- Diisopropylamine (CAS 108-18-9, C₆H₁₅N) lacks cyclopropane rings, featuring branched isopropyl groups instead. This reduces steric hindrance and ring strain, likely improving stability but decreasing reactivity in ring-opening reactions .
- 2-(N,N-Diethylamino)ethyl chloride hydrochloride (CAS 869-24-9, C₆H₁₅ClN·HCl) replaces cyclopropyl with ethyl groups, eliminating ring strain but increasing flexibility. The hydrochloride salt enhances solubility, akin to the dihydrochloride form of the target compound .
Dihydrochloride Salts
The dihydrochloride moiety is shared with azoamidine initiators (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride), which are used in polymerization. However, the target compound lacks the azo (-N=N-) functional group critical for radical generation, suggesting divergent applications .
Physicochemical Properties
Key Observations:
Molecular Weight : The target compound’s base (154.25 g/mol) is heavier than diisopropylamine (101.19 g/mol) due to cyclopropane rings but lighter than azoamidine derivatives (419.39 g/mol) .
Solubility: Dihydrochloride salts (target compound, azoamidines) exhibit higher water solubility than non-ionic analogues like diisopropylamine .
Reactivity: Cyclopropane rings in the target compound may confer unique reactivity (e.g., susceptibility to ring-opening under acidic conditions) compared to non-cyclic amines .
Preparation Methods
Preparation of Cyclopropylmethylamine Intermediate
A critical precursor for the target compound is cyclopropylmethylamine , which can be synthesized efficiently via catalytic reduction of cyclopropanecarbonitrile. The following method is derived from a robust patent (CN110066221B) describing an industrially viable process:
| Step | Description | Conditions/Details |
|---|---|---|
| a | Mix cyclopropanecarbonitrile, nickel dichloride catalyst, and tetrahydrofuran solvent in a reaction vessel. | Molar ratios: cyclopropanecarbonitrile to sodium borohydride 1:3 to 1:6; nickel dichloride catalyst 0.01:1 to 0.1:1; solvent weight ratio THF to nitrile 2:1 to 8:1 (preferably 3:1 to 5:1). Temperature controlled at 20-45 °C. |
| b | Add sodium borohydride in batches under nitrogen atmosphere with stirring. | Reaction time: 10-18 hours, typically 14-16 hours at ~25 °C. |
| c | After reaction completion, cool to room temperature, add water, stir, and allow phase separation. | Extract aqueous phase multiple times with dichloromethane. |
| d | Combine organic phases, dry over anhydrous sodium sulfate, filter, and concentrate by distillation at normal pressure. | Collect fraction boiling at 83-85 °C. Unqualified distillate can be re-distilled to improve purity. |
- Yield: Approximately 50% of cyclopropylmethylamine with 98% GC purity.
- Water content: ≤0.5%.
- Advantages: Mild conditions, safe and reliable operation, simple post-treatment suitable for scale-up.
This method effectively reduces the nitrile group to the primary amine using a sodium borohydride/nickel dichloride catalytic system, providing a clean and industrially scalable route to cyclopropylmethylamine.
Synthesis of N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine
The target compound, N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine, structurally consists of a cyclopropylmethylamine core with an ethyl linker to a secondary cyclopropylamine, and an N-methyl substituent.
- Step 1: Preparation of cyclopropylmethylamine as above.
- Step 2: Alkylation or amination of cyclopropylmethylamine with a suitable haloalkylamine or protected aminoethyl intermediate to introduce the ethyl linker and second cyclopropylamino group.
- Step 3: Methylation of the nitrogen atom on the cyclopropylamine moiety to form the N-methyl derivative.
- Step 4: Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
While no direct detailed synthetic route for this exact compound was found in the reviewed patents or chemical databases, analogous methods for aminoacetamide derivatives and substituted amines indicate that:
- Secondary amines can be reacted with 2-haloacetamides or haloalkylamines under controlled conditions to form the desired substitution pattern.
- Methylation can be achieved via reductive methylation or alkylation with methyl halides under basic conditions.
- Salt formation with hydrochloric acid is a standard step to obtain the dihydrochloride salt, enhancing stability and handling.
These steps are consistent with known organic synthesis practices for complex amines.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Cyclopropanecarbonitrile to NaBH4 molar ratio | 1:3 to 1:6 | Sodium borohydride used in excess for complete reduction |
| Nickel dichloride catalyst ratio | 0.01:1 to 0.1:1 (to nitrile) | Catalyst facilitates reduction |
| Solvent (THF) to nitrile weight ratio | 2:1 to 8:1 (preferably 3:1 to 5:1) | Ensures solubility and reaction efficiency |
| Reaction temperature | 20-45 °C (typically 25 °C) | Mild conditions prevent side reactions |
| Reaction time | 10-18 hours (preferably 14-16 h) | Monitored by GC until completion |
| Distillation boiling point | 83-85 °C | For purification of cyclopropylmethylamine |
| Product purity (GC) | ~98% | High purity suitable for further synthesis |
| Water content | ≤0.5% | Indicates dryness and quality |
Research Findings and Analysis
- The sodium borohydride/nickel dichloride system is effective for the selective reduction of nitriles to primary amines under mild conditions, avoiding harsh reagents like LiAlH4.
- The process is scalable and industrially applicable due to simple operation and safety.
- Purification by distillation allows recovery and reuse of unqualified fractions, improving overall yield.
- The subsequent functionalization to the target compound requires standard organic transformations, including nucleophilic substitution and methylation.
- Formation of the dihydrochloride salt enhances compound stability and solubility, facilitating handling and application.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclopropane ring formation. For cyclopropane-containing amines, computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error approaches . Optimizing reaction conditions (solvent polarity, temperature) using design-of-experiments (DoE) frameworks improves yield and purity. Characterization via NMR and mass spectrometry validates structural integrity .
Q. How can researchers verify the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies should follow ICH guidelines (Q1A), testing degradation under stress conditions (heat, humidity, light). For dihydrochloride salts, monitor hygroscopicity via dynamic vapor sorption (DVS) and quantify counterion stoichiometry through ion chromatography .
Q. What spectroscopic techniques are most effective for structural elucidation of cyclopropane-containing amines?
- Methodological Answer : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) resolves cyclopropane ring geometry and amine proton environments. Infrared (IR) spectroscopy identifies N–H and C–N stretches. X-ray crystallography provides definitive confirmation of stereochemistry and salt form (e.g., dihydrochloride) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological or physicochemical properties?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations assess solubility and membrane permeability. Quantitative structure-activity relationship (QSAR) models link structural features (e.g., cyclopropane rigidity) to target binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. cell-based assays). Control for batch-to-batch variability via rigorous impurity profiling (e.g., LC-MS for byproducts like N-oxide derivatives). Meta-analyses of published data should account for experimental variables (cell lines, salt forms) .
Q. How can researchers identify and quantify degradation products in long-term stability studies?
- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry to detect trace impurities. For cyclopropane rings, monitor ring-opening products (e.g., allylic amines) under oxidative stress. Accelerated stability studies (40°C/75% RH) predict degradation pathways, validated by forced degradation experiments .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For diastereomers, utilize supercritical fluid chromatography (SFC) with CO2/co-solvent systems. Confirm stereochemical purity via circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
